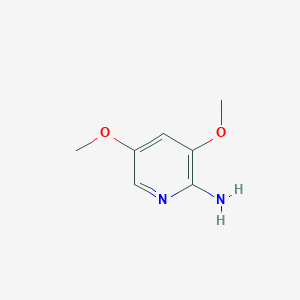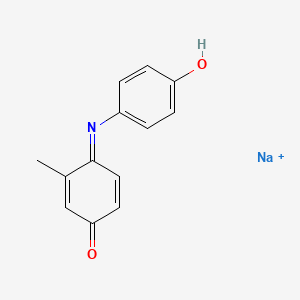
Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one
Vue d'ensemble
Description
Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one, also known as sodium ferulate, is a natural compound that has been widely studied for its potential therapeutic applications. It is a sodium salt of ferulic acid, which is found in various plant sources, including rice bran, wheat, and oats. Sodium ferulate has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one ferulate is not fully understood, but it is thought to involve multiple pathways. It has been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells. Sodium ferulate has also been shown to inhibit the activity of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which can cause inflammation and pain. Additionally, it has been shown to inhibit the proliferation and migration of cancer cells, which can help prevent the spread of cancer.
Biochemical and Physiological Effects
Sodium ferulate has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which can help protect against oxidative stress. Sodium ferulate has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which can help reduce inflammation and pain. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which can help prevent the growth and spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium ferulate has several advantages for lab experiments. It is relatively easy and cost-effective to synthesize, and it has been shown to possess multiple therapeutic properties. Additionally, it has low toxicity and is generally well-tolerated in animal and human studies. However, there are also some limitations to using Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one ferulate in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one ferulate. One potential area of focus is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to possess neuroprotective properties, which can help protect against neuronal damage and degeneration. Another potential area of focus is its use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. It has been shown to possess vasodilatory properties, which can help improve blood flow and reduce the risk of cardiovascular events. Additionally, further research is needed to fully understand the mechanism of action of this compound ferulate and its potential applications in various diseases.
Applications De Recherche Scientifique
Sodium ferulate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess antioxidant properties, which can help protect against oxidative stress and prevent cellular damage. Sodium ferulate has also been shown to possess anti-inflammatory properties, which can help reduce inflammation and pain. Additionally, it has been shown to possess anticancer properties, which can help inhibit the growth and spread of cancer cells.
Propriétés
IUPAC Name |
sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2.Na/c1-9-8-12(16)6-7-13(9)14-10-2-4-11(15)5-3-10;/h2-8,15H,1H3;/q;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMNIJMAXYPWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=CC1=NC2=CC=C(C=C2)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NNaO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00636303 | |
| Record name | sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00636303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5418-36-0 | |
| Record name | NSC10444 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00636303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



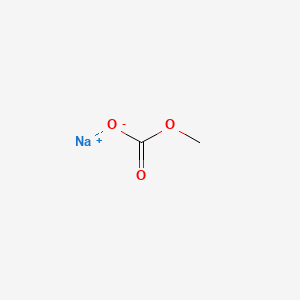
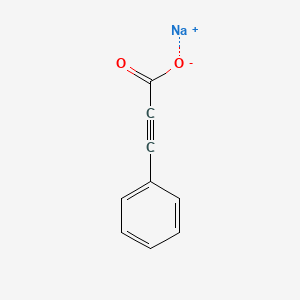
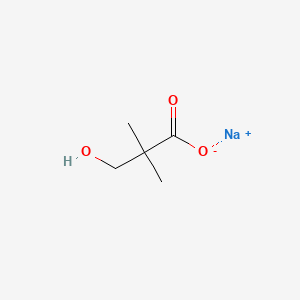
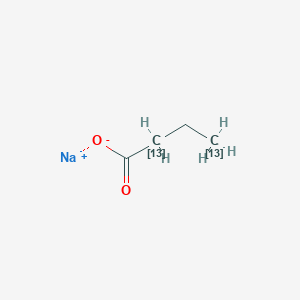
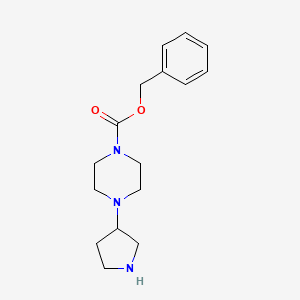

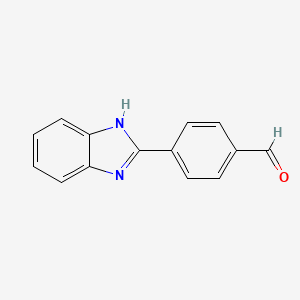
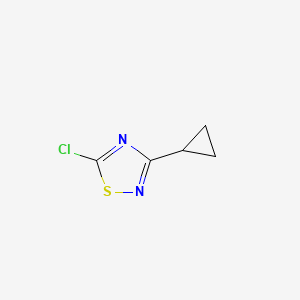
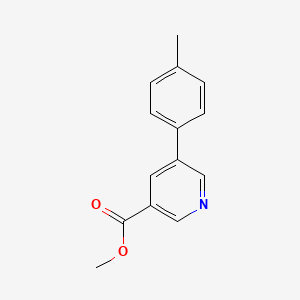
![[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B1629333.png)


